Cas no 189281-75-2 (2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO-)

2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO- structure
189281-75-2 structure
Product Name:2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO-
CAS No:189281-75-2
MF:C5H3ClF2N2
MW:164.540526628494
CID:3273641
PubChem ID:22121247
Update Time:2025-07-21

2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO- Chemical and Physical Properties

Names and Identifiers

    • 2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO-
    • ZJBWTBQUJBHTHS-UHFFFAOYSA-N
    • 5-Chloro-3,6-difluoro-2-pyridinamine
    • 2-amino-5-chloro-3,6-difluoropyridine
    • SCHEMBL7857498
    • 5-chloro-3,6-difluoropyridin-2-amine
    • AKOS037515418
    • E71847
    • 189281-75-2
    • EN300-7652681
    • WS-02871
    • 896-645-8
    • Inchi: 1S/C5H3ClF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
    • InChI Key: ZJBWTBQUJBHTHS-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=C(C(=C1)F)N)F

Computed Properties

  • Exact Mass: 163.9952821g/mol
  • Monoisotopic Mass: 163.9952821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9Ų

2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO- Pricemore >>

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Additional information on 2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO-

Introduction to 2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO (CAS No. 189281-75-2)

2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO, identified by the Chemical Abstracts Service Number (CAS No.) 189281-75-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in drug discovery and material science. The presence of both chlorine and fluorine substituents in its molecular framework imparts distinct electronic and steric properties, which can be leveraged to modulate its biological activity and chemical reactivity.

The structural motif of 2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO features a pyridine core with substituents at the 5th, 3rd, and 6th positions. The chlorine atom at the 5th position introduces electrophilic characteristics, while the two fluorine atoms at the 3rd and 6th positions enhance lipophilicity and metabolic stability. Such structural features are often exploited in medicinal chemistry to improve binding affinity to biological targets and to prolong the half-life of pharmacological agents. The amine group at the 2nd position further provides a site for functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in interest regarding fluorinated aromatic compounds due to their potential applications in pharmaceuticals. Fluorine atoms are known to influence the pharmacokinetic properties of drugs by affecting their solubility, permeability, and metabolic clearance. For instance, fluorine substitution can enhance binding interactions with enzymes and receptors, leading to improved therapeutic efficacy. Similarly, chlorine atoms can serve as handles for further chemical modifications, allowing chemists to fine-tune the properties of molecules.

2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO has been studied in the context of developing novel antimicrobial agents. The combination of fluorine and chlorine substituents may confer resistance against bacterial enzymes that degrade conventional antibiotics. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain bacterial strains by interfering with essential metabolic pathways. The pyridine ring itself is a common scaffold in many bioactive molecules, and its derivatives have been widely explored for their antimicrobial properties.

The synthesis of 2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce fluorine atoms with high selectivity. The use of computational methods for predicting reaction outcomes has become increasingly prevalent in modern synthetic chemistry, aiding in the design of efficient synthetic strategies.

From a computational chemistry perspective, 2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO has been modeled using density functional theory (DFT) to understand its electronic structure and reactivity. These studies have provided insights into how the electron-withdrawing effects of fluorine and chlorine influence the molecule's geometry and energy levels. Such information is crucial for designing derivatives with enhanced biological activity or improved chemical stability.

The agrochemical industry has also shown interest in this compound due to its potential as a precursor for herbicides and pesticides. Fluorinated pyridines are known to exhibit herbicidal activity by disrupting essential plant enzymes involved in growth regulation. By modifying the substituents on the pyridine ring, chemists can tailor the spectrum of activity against different weed species while minimizing toxicity to crops.

In conclusion,2-PYRIDINAMINE, 5-CHLORO-3,6-DIFLUORO (CAS No. 189281-75-2) represents a versatile building block with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further research aimed at developing novel bioactive molecules. As synthetic methodologies continue to advance and computational tools become more sophisticated, the exploration of such compounds will undoubtedly yield new insights into their applications across multiple scientific disciplines.

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